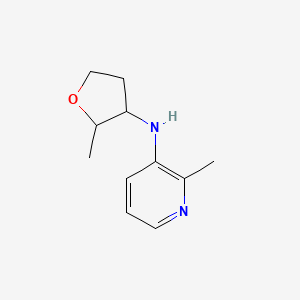

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine

Description

2-Methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is a pyridine derivative featuring a methyl-substituted oxolane (tetrahydrofuran) ring at the N-position of the pyridin-3-amine core.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C11H16N2O/c1-8-10(4-3-6-12-8)13-11-5-7-14-9(11)2/h3-4,6,9,11,13H,5,7H2,1-2H3 |

InChI Key |

NXZNURCFPIAALZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=C(N=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-methylpyridine with an appropriate oxolane derivative. The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions:

- The initial reaction typically occurs under reflux conditions using suitable solvents (e.g., toluene or dichloromethane).

- Acidic or basic catalysts may be employed to facilitate the cyclization process.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using scalable synthetic routes.

Chemical Reactions Analysis

Reactivity:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.

Substitution: The pyridine nitrogen is susceptible to nucleophilic substitution reactions.

Reduction: Reduction of the pyridine ring or oxolane group may occur.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Substitution: Alkyl halides or other electrophiles.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

The specific products depend on the reaction conditions and the substituents present. Oxidation may yield N-oxides, while substitution can lead to various alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its unique structure and hindered amine motif.

Biological Studies: Investigating its interactions with biological targets (e.g., receptors, enzymes) can provide insights into its pharmacological properties.

Materials Science: The compound’s reactivity makes it useful for functionalizing surfaces or designing new materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

- The oxolane substituent in the target compound balances polarity and rigidity, contrasting with the lipophilic alkyl chain in and the aromatic methoxy group in .

- Compounds like and demonstrate how bulkier substituents or electronegative groups (e.g., trifluoromethyl) enhance target binding or metabolic stability.

Biological Activity

2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.

Chemical Structure and Properties

The chemical formula of 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine is . The compound features a pyridine ring substituted with a methyl group and a methyloxolane moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine has been investigated in various contexts, particularly focusing on its potential as an enzyme inhibitor and its effects on cellular signaling pathways.

Research indicates that 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine interacts with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical for cell signaling and proliferation. The binding affinity and selectivity of the compound for these targets are enhanced by the structural features provided by the methyloxolane group.

Pharmacological Effects

-

Antimicrobial Activity :

- In vitro studies have demonstrated that 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine exhibits significant antimicrobial properties against various bacterial strains. Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL, indicating potent activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammatory markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

-

Anticancer Properties :

- Preliminary evaluations have indicated that 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine may possess anticancer activity. Studies on various cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anticancer Activity

In a notable study, researchers evaluated the effects of 2-methyl-N-(2-methyloxolan-3-yl)pyridin-3-amine on human leukemia cells. The compound demonstrated an IC50 value of approximately 5 µM, highlighting its potential as a therapeutic agent in leukemia treatment. Further mechanistic studies revealed that it triggers caspase-dependent apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.